

Toxicological Profile of Flurtamone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Flurtamone

Cat. No.: B1673484

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Introduction

Flurtamone is a selective herbicide used for the control of broad-leaved and grassy weeds in various crops, including cereals. Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process in plants for photosynthesis and protection against photooxidative damage.[1] This technical guide provides a comprehensive overview of the toxicological profile of **flurtamone**, summarizing key data on its toxicity, detailing experimental methodologies, and visualizing its mechanism of action.

Mammalian Toxicology

Acute Toxicity

Flurtamone exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

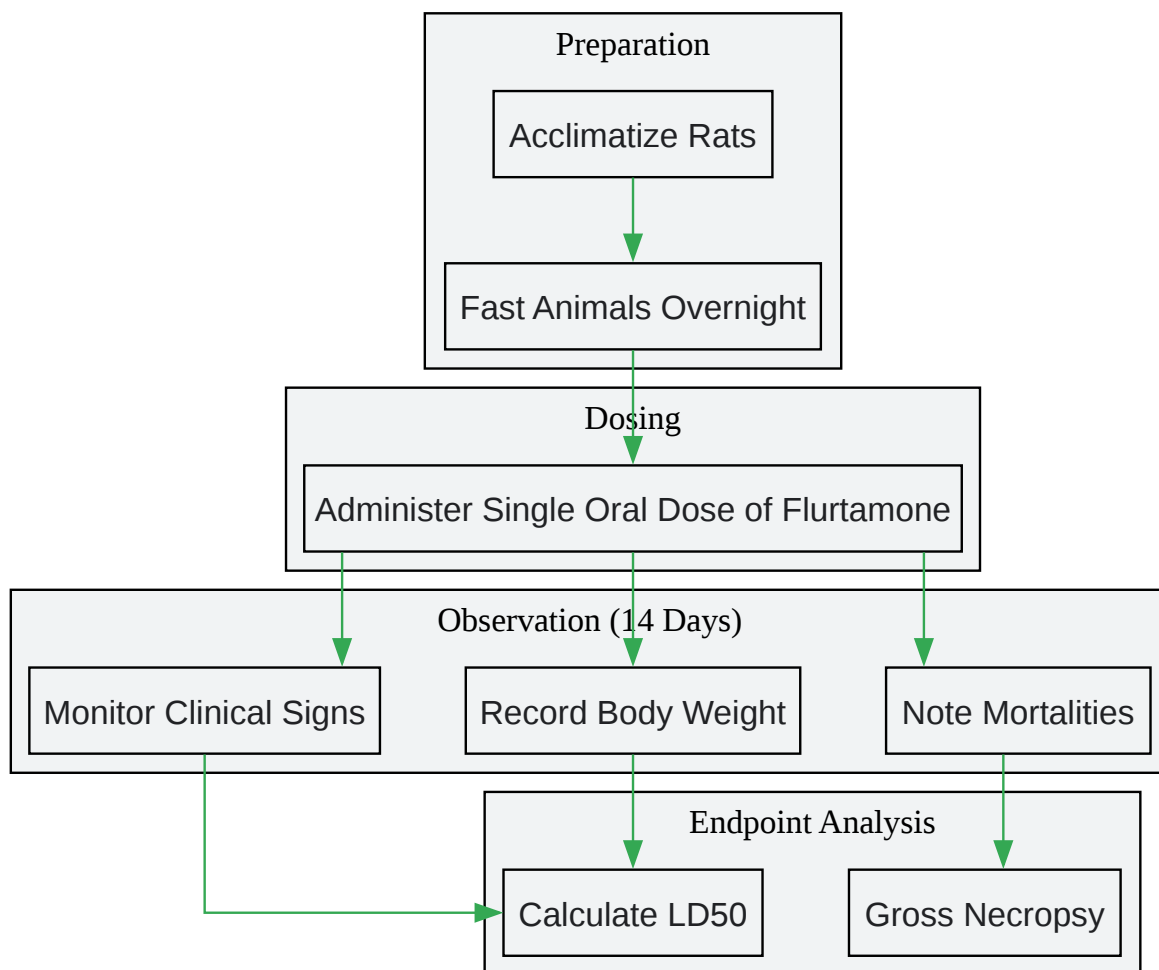
Study	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 2000 mg/kg bw	[2]
LD ₅₀	Rabbit	Dermal	> 2000 mg/kg bw	[2]
LC ₅₀	Rat	Inhalation (4h)	> 2.72 mg/L	[2]

Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 401)

A standardized acute oral toxicity study involves the administration of a single dose of **flurtamone** to a group of rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is then calculated. Key parameters of the protocol include:

- Test Species: Typically Wistar or Sprague-Dawley rats.
- Dosage: A limit test at 2000 mg/kg body weight is often performed first. If mortality is observed, a full study with multiple dose groups is conducted.
- Administration: The test substance is administered by gavage.
- Observation Period: 14 days.
- Endpoints: Clinical signs of toxicity, body weight changes, and mortality. A gross necropsy is performed on all animals at the end of the study.

Experimental Workflow for Acute Oral Toxicity Study



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General workflow for an acute oral toxicity study.

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of **flurtamone**.

Study Duration	Species	NOAEL	Key Effects	Reference
90-day	Rat	5.6 mg/kg bw/day	Effects on the liver and blood	[3]
1-year	Dog	5 mg/kg bw/day	Effects on the liver	[3]

Experimental Protocol: 90-Day Oral Toxicity Study in Rats (as per OECD Guideline 408)

In a 90-day subchronic oral toxicity study, **flurtamone** is administered daily to groups of rats for 90 consecutive days. The objective is to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

- Test Species: Wistar or Sprague-Dawley rats.
- Dose Groups: Typically a control group and at least three dose levels.
- Administration: The test substance is usually administered via the diet, in drinking water, or by gavage.
- Duration: 90 days.
- Endpoints: Comprehensive observations including clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and detailed histopathology of organs and tissues.

Reproductive and Developmental Toxicity

Studies have been conducted to assess the potential of **flurtamone** to interfere with reproduction and development.

Study Type	Species	NOAEL (Maternal)	NOAEL (Developmental)	Key Effects	Reference
Developmental	Rabbit	10 mg/kg bw/day	100 mg/kg bw/day	Decreased maternal body weight gain at higher doses.	[4]
Two-Generation	Rat	Not specified	Not specified	No significant effects on reproductive parameters.	

Experimental Protocol: Developmental Toxicity Study in Rabbits (as per OECD Guideline 414)

This study is designed to evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus.

- Test Species: New Zealand White rabbits are commonly used.
- Dosing Period: **Flurtamone** is administered daily by oral gavage to pregnant females during the period of major organogenesis.
- Dose Groups: A control group and at least three dose levels.
- Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genotoxicity

The genotoxic potential of **flurtamone** has been investigated in a battery of in vitro and in vivo assays. The results of the Ames test have been reported as equivocal.[3]

Assay	Test System	Result	Reference
Ames Test	Salmonella typhimurium	Equivocal	[3]
In vitro Micronucleus	Mammalian cells	Not specified	
In vitro Chromosomal Aberration	Mammalian cells	Not specified	

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

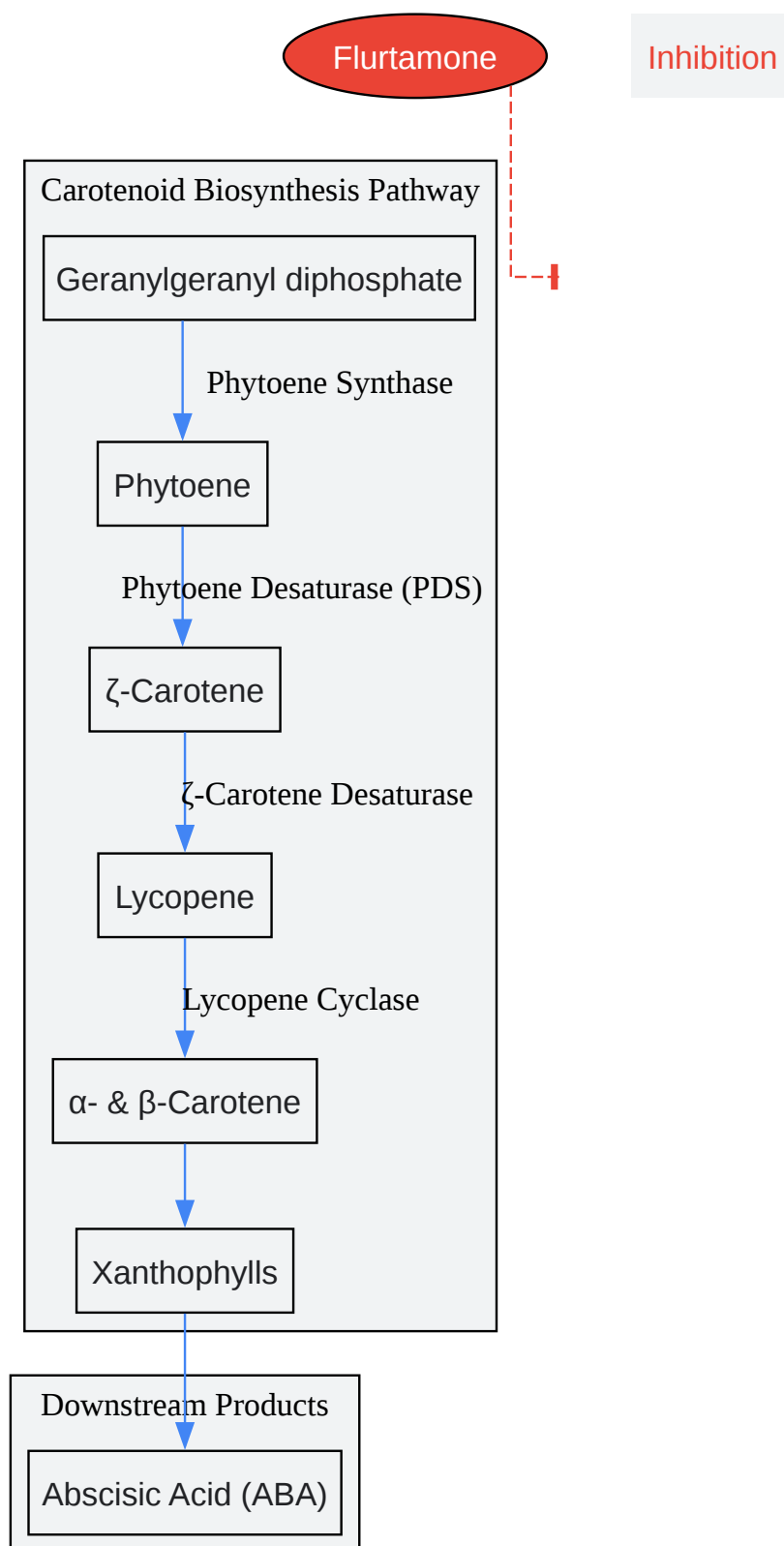
The Ames test uses several strains of the bacterium *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

- **Test Strains:** A set of at least five strains is used to detect different types of mutations.
- **Metabolic Activation:** The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
- **Procedure:** The bacterial strains are exposed to various concentrations of **flurtamone** on agar plates.
- **Endpoint:** The number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Flurtamone's primary mode of action as a herbicide is the inhibition of the enzyme phytoene desaturase (PDS).[1] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into ζ -carotene.[5]

Carotenoid Biosynthesis Pathway and Inhibition by **Flurtamone**



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Flurtamone inhibits phytoene desaturase (PDS), blocking the carotenoid biosynthesis pathway.

The inhibition of PDS leads to the accumulation of phytoene and a deficiency in downstream carotenoids. Carotenoids are essential for:

- **Photoprotection:** They dissipate excess light energy and scavenge reactive oxygen species (ROS) produced during photosynthesis, thus protecting chlorophyll and the photosynthetic apparatus from photooxidative damage.
- **Pigmentation:** They are responsible for the yellow, orange, and red colors in many plants.
- **Precursors to Hormones:** Carotenoids are precursors to the plant hormone abscisic acid (ABA), which is involved in various physiological processes, including stress responses and seed development.

The lack of carotenoids in **flurtamone**-treated plants results in the characteristic bleaching of the foliage due to the photooxidation of chlorophyll, ultimately leading to plant death.

Ecotoxicology

Flurtamone poses a high risk to aquatic plants.

Organism	Test Type	Endpoint	Value	Reference
Lemna gibba (Duckweed)	7-day	EC ₅₀ (growth rate)	9.9 µg/L	[6]
Daphnia magna (Water flea)	48-hour	EC ₅₀ (immobilization)	> 1200 mg/L (for metabolite TFA)	[7]

Experimental Protocol: Lemna gibba Growth Inhibition Test (as per OECD Guideline 221)

This test assesses the toxicity of a substance to the aquatic plant Lemna gibba.

- **Test Organism:** Lemna gibba colonies are cultured under controlled laboratory conditions.

- Test Design: Colonies are exposed to a range of concentrations of **flurtamone** in a nutrient medium.
- Duration: 7 days.
- Endpoints: The primary endpoint is the inhibition of growth, which can be measured by several variables, including frond number and dry weight. The EC₅₀, the concentration that causes a 50% reduction in growth compared to the control, is calculated.

Conclusion

Flurtamone demonstrates low acute toxicity in mammals. The primary concern from a human health perspective relates to potential effects on the liver and blood following repeated exposure. Genotoxicity data are currently considered equivocal. The herbicidal activity of **flurtamone** is due to the potent and specific inhibition of phytoene desaturase, a key enzyme in the plant carotenoid biosynthesis pathway. From an environmental standpoint, **flurtamone** is particularly toxic to aquatic plants. This comprehensive toxicological profile provides essential information for researchers, scientists, and drug development professionals for risk assessment and further investigation.

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